4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde
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Overview
Description
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoindole, characterized by a tetrahydro ring structure and an aldehyde functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-1-carboxaldehyde under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with reagents like Grignard reagents to form secondary alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid
Reduction: 4,5,6,7-Tetrahydro-2H-isoindole-1-methanol
Substitution: Various secondary alcohols depending on the nucleophile used
Scientific Research Applications
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid
- 4,5,6,7-Tetrahydro-2-phenyl-2H-isoindole-1-carbaldehyde
- 4,5,6,7-Tetrahydro-2H-indazole derivatives
Uniqueness
Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-6-9-8-4-2-1-3-7(8)5-10-9/h5-6,10H,1-4H2 |
InChI Key |
TUBSQPKFKIZZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(NC=C2C1)C=O |
Origin of Product |
United States |
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